3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid
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Overview
Description
3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid involves multiple steps. One common synthetic route includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst . This method allows for the formation of the tricyclic core structure, which is then further functionalized to obtain the final compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar compounds to 3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid include:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds exhibit similar anti-inflammatory activities and are also being investigated as potential NSAIDs.
2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid: This compound shares a similar tricyclic structure and is used in similar applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C21H18N4O4S/c1-9-7-10(8-29-2)13-15-17(30-20(13)22-9)19(26)25-18(24-15)14-11-5-3-4-6-12(11)23-16(14)21(27)28/h3-7,18,23-24H,8H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
GXZRBYQHQHOPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=C(NC5=CC=CC=C54)C(=O)O)SC2=N1)COC |
Origin of Product |
United States |
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